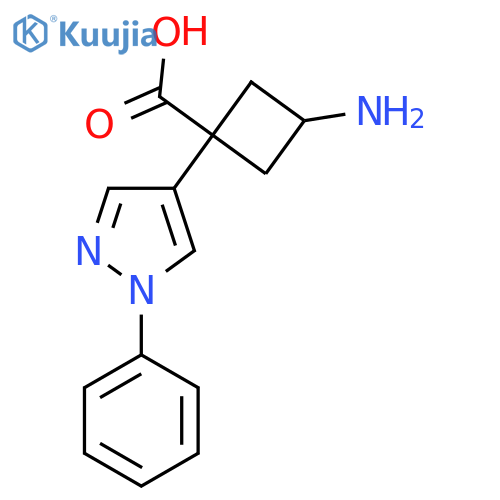

Cas no 2228789-18-0 (3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid

- 2228789-18-0

- EN300-1863322

-

- インチ: 1S/C14H15N3O2/c15-11-6-14(7-11,13(18)19)10-8-16-17(9-10)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,15H2,(H,18,19)

- InChIKey: UUWHCBNULPYMTQ-UHFFFAOYSA-N

- ほほえんだ: OC(C1(C2C=NN(C3C=CC=CC=3)C=2)CC(C1)N)=O

計算された属性

- せいみつぶんしりょう: 257.116426730g/mol

- どういたいしつりょう: 257.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 81.1Ų

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1863322-0.5g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 0.5g |

$1728.0 | 2023-09-18 | ||

| Enamine | EN300-1863322-1.0g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 1g |

$1801.0 | 2023-06-01 | ||

| Enamine | EN300-1863322-5g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 5g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1863322-10.0g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 10g |

$7742.0 | 2023-06-01 | ||

| Enamine | EN300-1863322-10g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 10g |

$7742.0 | 2023-09-18 | ||

| Enamine | EN300-1863322-0.05g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 0.05g |

$1513.0 | 2023-09-18 | ||

| Enamine | EN300-1863322-0.1g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 0.1g |

$1585.0 | 2023-09-18 | ||

| Enamine | EN300-1863322-0.25g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 0.25g |

$1657.0 | 2023-09-18 | ||

| Enamine | EN300-1863322-2.5g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 2.5g |

$3530.0 | 2023-09-18 | ||

| Enamine | EN300-1863322-5.0g |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid |

2228789-18-0 | 5g |

$5221.0 | 2023-06-01 |

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acidに関する追加情報

3-Amino-1-(1-Phenyl-1H-Pyrazol-4-yl)cyclobutane-1-carboxylic Acid (CAS No. 2228789-18-0): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

3-Amino-1-(1-Phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid (CAS No. 2228789-18-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino acids and derivatives, characterized by a cyclobutane ring substituted with an amino group and a phenylpyrazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various pharmaceutical developments.

The molecular formula of 3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid is C16H15N3O2, with a molecular weight of approximately 285.30 g/mol. The compound exhibits a high degree of structural rigidity due to the cyclobutane ring, which can influence its conformational stability and interactions with biological targets. The presence of the amino group and carboxylic acid functional groups also contributes to its solubility and reactivity, making it suitable for various synthetic transformations and biological assays.

In recent years, significant research efforts have been directed towards understanding the pharmacological properties of 3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels. For instance, it has been reported to act as a selective inhibitor of specific kinases, which are key enzymes involved in cell signaling pathways and disease progression. This property makes it a valuable lead compound for the development of targeted therapies for conditions such as cancer and inflammatory diseases.

The structural diversity and functional versatility of 3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid have also led to its exploration in drug discovery programs. Researchers have utilized this compound as a scaffold for the design and synthesis of novel derivatives with enhanced potency and selectivity. Through systematic modifications of the phenylpyrazole moiety and the cyclobutane ring, scientists have identified several analogs that exhibit improved pharmacokinetic profiles and reduced toxicity. These findings underscore the potential of this compound as a platform for developing new therapeutic agents.

Beyond its direct therapeutic applications, 3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid has also been investigated for its utility as a research tool in biochemical studies. Its ability to modulate specific biological processes makes it an invaluable reagent for probing cellular mechanisms and validating therapeutic targets. For example, it has been used in high-throughput screening assays to identify novel inhibitors of protein-protein interactions, which are critical for many cellular functions.

The synthesis of 3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid typically involves multi-step procedures that combine organic synthesis techniques with advanced purification methods. Key steps include the formation of the cyclobutane ring through ring-closing metathesis or other cyclization reactions, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its broader application in both academic research and industrial settings.

In conclusion, 3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid (CAS No. 2228789-18-0) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and pharmacological properties make it an attractive candidate for drug discovery programs targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits, solidifying its position as a valuable asset in the field.

2228789-18-0 (3-amino-1-(1-phenyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid) 関連製品

- 7094-26-0(1,1,2-trimethylcyclohexane)

- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 194474-71-0(1β-Methoxydiversifolin 3-O-methyl ether)

- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)

- 51039-92-0(N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)

- 1261668-98-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride)

- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)